molecular formula C25H29ClN4O2 B1680439 S 32212 hydrochloride CAS No. 847871-78-7

S 32212 hydrochloride

Cat. No. B1680439
M. Wt: 453 g/mol
InChI Key: RAKGNVNONBJBSW-UHFFFAOYSA-N
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Description

“S 32212 hydrochloride” is an inverse agonist of the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV . It is also an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor . The formal name of this compound is 1,2-dihydro-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3H-benz[e]indole-3-carboxamide, monohydrochloride .


Molecular Structure Analysis

The molecular formula of “S 32212 hydrochloride” is C25H28N4O2 • HCl . The molecular weight is 453.0 . The SMILES representation is CN1CCN(C2=C(OC)C=CC(NC(N3C(C=CC4=CC=CC=C45)=C5CC3)=O)=C2)CC1.Cl .


Physical And Chemical Properties Analysis

“S 32212 hydrochloride” has a molecular weight of 452.98 . It is soluble to 25 mM in water and to 25 mM in DMSO .

Scientific Research Applications

Neurotoxicity Studies

S 32212 hydrochloride has been examined for its effects on neurotoxicity. In a study by Yin et al. (2004), the impact of hydrochloride on L-DOPA-induced cytotoxicity in PC12 cells was explored. This research found that hydrochloride at higher concentrations aggravates L-DOPA-induced neurotoxicity in PC12 cells, indicating its potential role in modulating neurotoxic effects under certain conditions (Yin et al., 2004).

Molecular and Cellular Studies

The compound has been used in studies related to molecular and cellular mechanisms. For instance, Saito and Smith (1973) investigated the helix-coil transition of poly-L-lysine hydrochloride using carbon-13 nuclear magnetic resonance spectroscopy. Such studies are crucial for understanding the molecular dynamics and structural properties of polymers in solution, which can have broad applications in materials science and biochemistry (Saito & Smith, 1973).

Photocatalysis Research

In the field of environmental science, research involving hydrochloride compounds has been conducted to understand and improve photocatalytic processes. For example, Chen et al. (2021) reported on the piezocatalytic degradation of environmental pollutants using Bi4Ti3O12 nanostructures, which can be linked to the broader research context of hydrochloride applications in environmental remediation and pollution control (Chen et al., 2021).

Biomedical Research

In biomedical research, the effects of hydrochloride compounds on cellular processes have been a subject of investigation. Yin and Lee (2006) studied the inhibition of calcium transport by β-Hydrastine Hydrochloride in PC12 cells, providing insights into the role of such compounds in cellular signaling and ion transport mechanisms (Yin & Lee, 2006).

Pharmacological Applications

The potential use of hydrochloride as active pharmaceutical ingredients has been explored. Hough et al. (2007) discussed the use of ionic liquids, including hydrochloride compounds, as ‘tunable’ active pharmaceutical ingredients. This research highlights the diverse applications of such compounds in developing new drug formulations and delivery systems (Hough et al., 2007).

Safety And Hazards

“S 32212 hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKGNVNONBJBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S 32212 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Almishri, AA Shaheen, KA Sharkey… - Frontiers in …, 2019 - frontiersin.org
… Receptor antagonists examined include sarpogrelate hydrochloride (selective 5HT2a antagonist), granisetron hydrochloride (5HT3 antagonist), S 32212 hydrochloride (5HT2c inverse …
Number of citations: 22 www.frontiersin.org

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